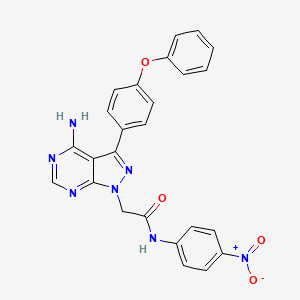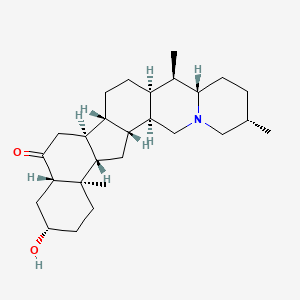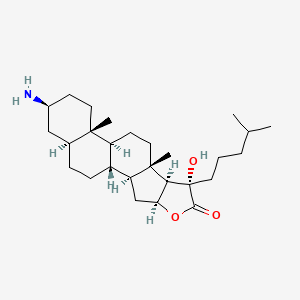
Clionamine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clionamine B is an aminosteroid compound isolated from the marine sponge Cliona celata. It has garnered significant attention due to its ability to stimulate autophagy, a cellular process that degrades and recycles cellular components. This compound has shown potential in various scientific research applications, particularly in the fields of medicine and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clionamine B can be synthesized starting from the plant sapogenin tigogenin. A key step in the synthesis is the stereoselective introduction of the C-20 α-hydroxyl substituent via oxidation of a γ-lactone enolate with molecular oxygen . The synthetic route involves multiple steps, including protection and deprotection of functional groups, oxidation, and reduction reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Clionamine B undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various protecting groups to safeguard functional groups during multi-step synthesis .
Major Products Formed
The major products formed from these reactions are typically intermediates in the synthetic pathway leading to this compound. These intermediates include various hydroxylated and protected derivatives of the starting material .
Scientific Research Applications
Chemistry: Used as a model compound for studying autophagy-stimulating agents.
Biology: Investigated for its role in cellular processes such as autophagy and its effects on cellular health.
Mechanism of Action
Clionamine B exerts its effects by stimulating autophagy, a process that involves the degradation and recycling of cellular components. It targets the PI4 kinase Pik1 in yeast, and siRNA knockdown of PI4KB, a human homolog of Pik1, has been shown to inhibit the survival of Mycobacterium tuberculosis in macrophages . This mechanism highlights its potential as a therapeutic agent for diseases involving autophagy dysregulation.
Comparison with Similar Compounds
Clionamine B is unique among aminosteroids due to its potent autophagy-stimulating properties. Similar compounds include other clionamines and cationic amphiphilic drugs (CADs), which share related chemical-genetic profiles and modes of action . this compound stands out for its specific targeting of the PI4 kinase pathway and its potential therapeutic applications .
Properties
CAS No. |
1042138-28-2 |
|---|---|
Molecular Formula |
C27H45NO3 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-7-hydroxy-9,13-dimethyl-7-(4-methylpentyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one |
InChI |
InChI=1S/C27H45NO3/c1-16(2)6-5-11-27(30)23-22(31-24(27)29)15-21-19-8-7-17-14-18(28)9-12-25(17,3)20(19)10-13-26(21,23)4/h16-23,30H,5-15,28H2,1-4H3/t17-,18-,19+,20-,21-,22-,23-,25-,26-,27-/m0/s1 |
InChI Key |
PLLJOGIAOGXLFM-SIQVBDLFSA-N |
Isomeric SMILES |
CC(C)CCC[C@@]1([C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)N)C)C)OC1=O)O |
Canonical SMILES |
CC(C)CCCC1(C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)N)C)C)OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


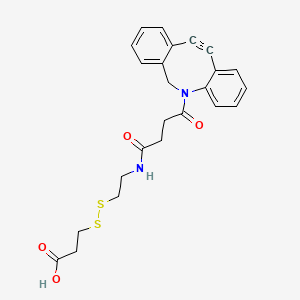
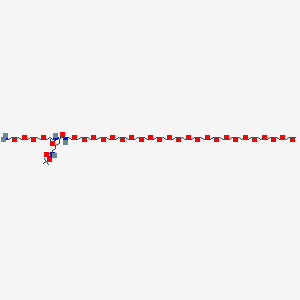
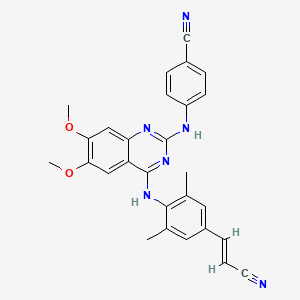
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
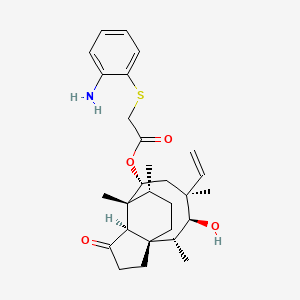
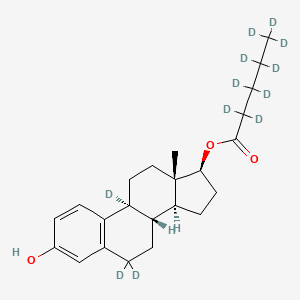
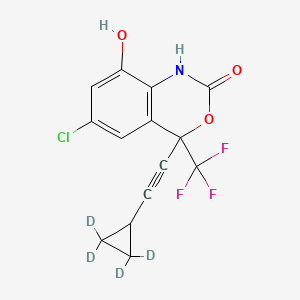
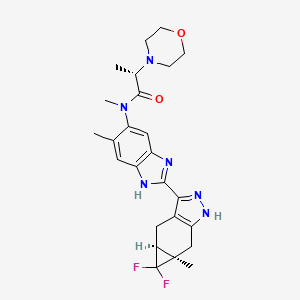
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)
